Tetra((2H3)methyl)urea
Overview
Description
Tetra((2H3)methyl)urea, also known as 1,1,3,3-tetramethylurea, is an organic compound with the molecular formula C5H12N2O. It is a substituted urea and appears as a colorless liquid. This compound is known for its use as an aprotic polar solvent, particularly in reactions involving aromatic compounds and Grignard reagents .
Preparation Methods
Tetra((2H3)methyl)urea can be synthesized through several methods:
Reaction of Dimethylamine with Phosgene: This method involves the reaction of dimethylamine with phosgene in the presence of sodium hydroxide solution, followed by extraction with 1,2-dichloroethane.
Combination of Dimethylcarbamoyl Chloride with Dimethylamine: This method involves combining dimethylcarbamoyl chloride with excess dimethylamine.
Reaction of Diphenylcarbonate with Dimethylamine: This method involves the reaction of diphenylcarbonate with dimethylamine in an autoclave.
Oxidation of Tetrakis(dimethylamino)ethylene: This compound can also be formed during the oxidation of tetrakis(dimethylamino)ethylene.
Chemical Reactions Analysis
Tetra((2H3)methyl)urea undergoes various chemical reactions:
Scientific Research Applications
Tetra((2H3)methyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetra((2H3)methyl)urea primarily involves its role as a solvent. It stabilizes reaction intermediates and facilitates the formation of desired products by providing an appropriate reaction medium. Its aprotic polar nature allows it to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent in various chemical processes .
Comparison with Similar Compounds
Tetra((2H3)methyl)urea is unique due to its liquid state over a wide temperature range and its ability to dissolve both organic and inorganic compounds. Similar compounds include:
Hexamethylphosphoramide: A carcinogenic solvent that this compound can replace.
Dimethylformamide: Another aprotic polar solvent used in similar applications.
Dimethylsulfoxide: A widely used solvent with similar properties but different toxicity profiles.
This compound stands out due to its lower toxicity and versatility as a solvent in various chemical reactions and industrial applications .
Properties
IUPAC Name |
1,1,3,3-tetrakis(trideuteriomethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-MGKWXGLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199226 | |
Record name | Tetra((2H3)methyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51219-89-7 | |
Record name | Urea, tetra(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51219-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra((2H3)methyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra((2H3)methyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetra[(2H3)methyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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